molecular formula C10H9F3N2O2 B1313162 1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one CAS No. 162748-20-1

1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one

Cat. No. B1313162
M. Wt: 246.19 g/mol
InChI Key: VXYIJGXRRJDGGE-UHFFFAOYSA-N
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Description

“1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one” is an organic compound with the molecular formula C10H9F3N2O2 . It has a molecular weight of 246.19 g/mol.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F3N2O2/c11-10(12,13)17-8-3-1-7(2-4-8)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 145-146 degrees Celsius . The storage temperature is ambient .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Imidazolidin-2-one derivatives, including "1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one," are recognized for their significant role in medicinal chemistry. These compounds exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. Hydantoin derivatives, for example, have been identified as critical for therapeutic applications, showcasing various pharmacological activities in both human health and agrochemical uses. They are crucial in the synthesis of non-natural amino acids with potential medical applications (Shaikh et al., 2023).

Synthesis and Applications

The synthesis methods of these heterocyclic compounds, including imidazolidin-2-one derivatives, have evolved to improve their selectivity and efficacy. Innovative synthetic approaches, such as the Bucherer-Bergs reaction, have been instrumental in the development of hydantoin-based compounds. This reaction is highlighted for its efficiency in synthesizing important natural products and potential therapeutics (Shaikh et al., 2023).

Biological Activities and Pharmacological Properties

The broad spectrum of pharmacological activities of imidazolidin-2-one derivatives is well-documented. These activities include anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects, among others. The diversity in their biological responses underscores the potential of these compounds in the design of new therapeutic agents (Sudani & Desai, 2015; Sankar et al., 2019).

Corrosion Inhibition

Aside from their medicinal applications, imidazoline derivatives, closely related to imidazolidin-2-ones, have shown effectiveness as corrosion inhibitors. These compounds form a protective layer on metal surfaces, illustrating their utility in industrial applications (Sriplai & Sombatmankhong, 2023).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . Precautionary statements include P271;P260;P280, suggesting that use should be in a well-ventilated area, exposure to dust or fumes should be avoided, and protective gloves/eye protection/face protection should be worn .

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)17-8-3-1-7(2-4-8)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYIJGXRRJDGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441122
Record name 1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one

CAS RN

162748-20-1
Record name 1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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